1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural complexity and unique properties of this compound make it a subject of interest in various fields of research.
The compound can be synthesized through various chemical reactions involving cyclization and substitution processes. Its molecular structure suggests potential interactions with biological targets, which has led to studies exploring its pharmacological properties.
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine belongs to the class of imidazopyridines. These compounds are characterized by their fused ring systems and are often investigated for their biological activity, including anti-inflammatory and anti-cancer properties.
The synthesis of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of the synthesized compound.
The molecular formula of 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is C_{11}H_{12}N_{2}. The structure consists of a cyclobutyl group attached to a bicyclic imidazo[4,5-c]pyridine core.
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions to optimize yields. The products can be analyzed using chromatographic techniques to determine their composition and purity.
The mechanism of action for 1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is primarily explored through its interaction with biological targets such as enzymes or receptors.
Preliminary studies suggest that this compound may exhibit inhibitory effects on specific pathways involved in inflammation or cancer progression. Detailed mechanistic studies often require advanced techniques such as X-ray crystallography or computational modeling to elucidate binding interactions.
Spectroscopic methods (e.g., Infrared Spectroscopy) can provide insights into functional groups present within the molecule.
1-Cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has potential applications in:
Research continues into optimizing its synthesis and understanding its biological activity to unlock further potential applications in medicine.
Heterocyclic compounds constitute the cornerstone of modern medicinal chemistry, with nitrogen-containing heterocycles exhibiting unparalleled dominance in drug discovery programs. These structures provide essential pharmacophoric features that enable precise interactions with biological targets, influencing pharmacokinetic profiles and therapeutic efficacy. Their versatility stems from the ability to modulate electronic properties, hydrogen bonding capacity, and three-dimensional geometry—factors critical for target recognition and binding affinity. Among these, fused bicyclic systems combining imidazole and pyridine rings have emerged as privileged scaffolds due to their resemblance to purine nucleotides, facilitating interactions with enzymes and receptors involved in key cellular processes [3] [9]. The imidazo[4,5-c]pyridine framework represents a particularly valuable subclass, offering synthetic flexibility for structural diversification while maintaining favorable drug-like properties. This scaffold's significance is amplified by its presence in pharmacologically active compounds targeting diverse therapeutic areas, from infectious diseases to oncology and cardiovascular disorders [6] [9].
Imidazo[4,5-c]pyridine derivatives have demonstrated extensive pharmacological relevance across multiple therapeutic domains, validated through both experimental and clinical studies. Their molecular architecture enables:
Table 1: Therapeutic Applications of Imidazo[4,5-c]pyridine Derivatives
Therapeutic Area | Molecular Target | Biological Effect | Reference |
---|---|---|---|
Oncology | HDAC enzymes | Antiproliferative, induces apoptosis | [3] |
Gastroenterology | H+/K+-ATPase | Gastric acid suppression | [6] |
Infectious Diseases | Mtb-FtsZ protein | Tuberculostatic activity | [4] |
Cardiovascular | Undisclosed targets | Antihypertensive effects | [5] |
The specific derivative 1-cyclobutyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (PubChem CID: 64854182) exhibits distinctive structural features that confer unique physicochemical and pharmacological properties. Its molecular architecture comprises:
Table 2: Structural Comparison with Related Derivatives
Property | 1-Cyclobutyl Derivative | 1-Cyclopropyl Analog | 1-Methyl-2-cyclopropyl Analog |
---|---|---|---|
Molecular Formula | C10H15N3 | C9H13N3 | C10H15N3 |
SMILES | C1CC(C1)N2C=NC3=C2CCNC3 | C1CC1N2C=NC3=C2CCNC3 | CC1=NC2=C(N1C3CC3)CCNC2 |
Hydrogenation State | 4,5,6,7-tetrahydro | 4,5,6,7-tetrahydro | 1H,4H,5H,6H,7H |
Predicted CCS (Ų) | 135.8 [M+H]+ | Not reported | Not reported |
Reference | [2] | [1] | [8] |
The cyclobutyl group significantly influences three-dimensional orientation and steric interactions with biological targets. Computational analyses indicate the cyclobutane ring adopts a puckered conformation that projects substituents differently than the planar cyclopropyl system. This conformational distinction may enhance selectivity for certain target proteins through optimal hydrophobic cavity filling [2] [5]. Collision cross-section (CCS) predictions for the [M+H]+ ion (135.8 Ų) suggest a compact molecular architecture conducive to membrane permeability and central nervous system penetration [2].
The development of imidazo[4,5-c]pyridine derivatives has been shaped significantly by pharmaceutical patent activities, with the cyclobutyl-substituted derivative emerging from focused structural optimization efforts. Key milestones include:
Table 3: Key Patents Covering Imidazo[4,5-c]pyridine Derivatives
Patent Number | Priority Date | Key Structural Features | Therapeutic Claims | Relevance to Cyclobutyl Derivative |
---|---|---|---|---|
EP0245637A1 | 1986-04-17 | 6-Substituted carboxylic acids/esters | Antihypertensive | Direct relevance: Covers N1-cycloalkyl variants |
WO2005026164A1 | 2003-09-12 | Diverse N1 substitutions | Gastrointestinal disorders | Genus coverage includes cyclobutyl |
US4141899 | 1977-03-30 | Unsubstituted at C6 | Antiulcer agents | Background art only |
BE902611 | 1986 | C6-carboxamides | Antiviral agents | Explicitly excludes carboxylic acid derivatives |
The cyclobutyl derivative represents a strategic design innovation addressing limitations of earlier compounds. Its development leveraged structure-activity relationship (SAR) insights revealing that:
This compound class continues to inspire new synthetic methodologies and biological evaluations, with recent research exploring modifications at the C5 and C7 positions to further optimize target selectivity and pharmacokinetic profiles [4] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: